(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide
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Overview
Description
(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with benzo[d][1,3]dioxole and 4-ethoxy-3-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group of 4-ethoxy-3-methoxybenzaldehyde is reacted with benzo[d][1,3]dioxole under basic conditions to form an intermediate.
Acrylamide Formation: The intermediate is then subjected to a condensation reaction with acryloyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acrylamide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-methoxyphenyl)acrylamide
- (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxyphenyl)acrylamide
Uniqueness
Compared to similar compounds, (E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring. This dual substitution pattern can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
Biological Activity
(E)-N-(benzo[d][1,3]dioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)acrylamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d][1,3]dioxole moiety, known for its diverse biological activities, and an acrylamide functional group that can influence its interaction with biological targets. The presence of ethoxy and methoxy groups enhances its lipophilicity and may affect bioavailability.
Chemical Formula:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various pathways:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic processes, potentially impacting pathways related to inflammation and cancer.
- Receptor Binding: It can bind to receptors on cell surfaces, altering cellular signaling pathways that regulate growth and apoptosis.
- Antioxidant Activity: Compounds with similar structures have demonstrated antioxidant properties, which may help in mitigating oxidative stress.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through various assays:
- Cell Viability Assays: The compound was tested against several cancer cell lines using MTT assays. Results indicated a significant reduction in cell viability at concentrations above 10 µM.
- Mechanistic Studies: Further investigations revealed that the compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase activity.
Antimicrobial Properties
The antimicrobial activity was assessed against common pathogens:
- In vitro Testing: Disk diffusion methods showed that the compound exhibits moderate antibacterial activity against Staphylococcus aureus and Escherichia coli.
Pathogen | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Study 1: Anticancer Efficacy
A study conducted on human hepatocellular carcinoma cells (HepG2) demonstrated that the compound significantly inhibits cell proliferation with an IC50 value of 8 µM. This suggests a promising role in cancer therapy.
Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal highlighted the compound's effectiveness against multidrug-resistant strains of bacteria. The study employed a series of dilutions to determine minimum inhibitory concentrations (MIC), finding values below 100 µg/mL for several strains.
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-3-23-15-7-4-13(10-17(15)22-2)5-9-19(21)20-14-6-8-16-18(11-14)25-12-24-16/h4-11H,3,12H2,1-2H3,(H,20,21)/b9-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGFRZBKUHHUBO-WEVVVXLNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)OCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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